molecular formula C28H31ClFN5O5 B12781931 Golcadomide hydrochloride CAS No. 2639939-36-7

Golcadomide hydrochloride

Cat. No.: B12781931
CAS No.: 2639939-36-7
M. Wt: 572.0 g/mol
InChI Key: GPLAJWRFGHEJAX-BQAIUKQQSA-N
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Preparation Methods

The synthesis of Golcadomide hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques, purification processes, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Golcadomide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Golcadomide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Golcadomide hydrochloride exerts its effects by co-opting cereblon, a protein involved in the ubiquitin-proteasome system. This interaction leads to the targeted degradation of transcription factors Ikaros and Aiolos, which are crucial for B-cell malignancy development. By degrading these transcription factors, this compound inhibits the proliferation of malignant B-cells and induces apoptosis, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Golcadomide hydrochloride is unique among cereblon E3 ligase modulators due to its specific targeting of Ikaros and Aiolos. Similar compounds include:

    Lenalidomide: Another cereblon E3 ligase modulator used in the treatment of multiple myeloma and other hematologic malignancies.

    Pomalidomide: A derivative of thalidomide with similar mechanisms of action, used in the treatment of multiple myeloma.

This compound stands out due to its specific targeting and degradation of Ikaros and Aiolos, making it a promising candidate for treating B-cell malignancies .

Properties

CAS No.

2639939-36-7

Molecular Formula

C28H31ClFN5O5

Molecular Weight

572.0 g/mol

IUPAC Name

2-[(3S)-2,6-dioxopiperidin-3-yl]-4-[[2-fluoro-4-[(3-morpholin-4-ylazetidin-1-yl)methyl]phenyl]methylamino]isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C28H30FN5O5.ClH/c29-21-12-17(14-32-15-19(16-32)33-8-10-39-11-9-33)4-5-18(21)13-30-22-3-1-2-20-25(22)28(38)34(27(20)37)23-6-7-24(35)31-26(23)36;/h1-5,12,19,23,30H,6-11,13-16H2,(H,31,35,36);1H/t23-;/m0./s1

InChI Key

GPLAJWRFGHEJAX-BQAIUKQQSA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F.Cl

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F.Cl

Origin of Product

United States

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